molecular formula C9H5F6NO2 B11927359 2-Amino-4,6-bis(trifluoromethyl)benzoic acid

2-Amino-4,6-bis(trifluoromethyl)benzoic acid

Cat. No.: B11927359
M. Wt: 273.13 g/mol
InChI Key: BROYIYLWBSRTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F6NO2 and a molecular weight of 273.13 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzoic acid core, along with an amino group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2,4,6-trifluorotoluene followed by reduction to introduce the amino group . The reaction conditions often require the use of strong acids and reducing agents.

Industrial Production Methods

Industrial production of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-4,6-bis(trifluoromethyl)benzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-bis(trifluoromethyl)benzoic acid is unique due to the presence of two trifluoromethyl groups and an amino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

2-amino-4,6-bis(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2H,16H2,(H,17,18)

InChI Key

BROYIYLWBSRTNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)N)C(F)(F)F

Origin of Product

United States

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